Cas no 2361801-99-0 (N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide)

N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide structure
2361801-99-0 structure
Product name:N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
CAS No:2361801-99-0
MF:C17H20N4O2S
MW:344.431302070618
CID:5681152
PubChem ID:145905461

N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z3208657048
    • N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
    • 2361801-99-0
    • EN300-26600162
    • N-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
    • Inchi: 1S/C17H20N4O2S/c1-3-15(22)19(2)12-16(23)20-8-10-21(11-9-20)17-13-6-4-5-7-14(13)24-18-17/h3-7H,1,8-12H2,2H3
    • InChI Key: BOBVLBOKNSVCOO-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(=N1)N1CCN(C(CN(C(C=C)=O)C)=O)CC1

Computed Properties

  • Exact Mass: 344.13069707g/mol
  • Monoisotopic Mass: 344.13069707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 85Ų

N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26600162-1.0g
N-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl}-N-methylprop-2-enamide
2361801-99-0 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26600162-1g
2361801-99-0 90%
1g
$0.0 2023-09-13

Additional information on N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

Professional Introduction to N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide (CAS No. 2361801-99-0)

N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2361801-99-0, represents a promising candidate for further exploration due to its unique structural and pharmacological properties. The presence of a piperazine moiety and a benzothiazole ring in its molecular structure suggests potential interactions with various biological targets, making it an intriguing subject for medicinal chemistry studies.

The molecular framework of this compound is characterized by its intricate arrangement of functional groups. The N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide structure incorporates a prop-2-enamide group, which is known for its versatility in drug design. This group can participate in hydrogen bonding interactions, enhancing the compound's binding affinity to biological receptors. Additionally, the benzothiazole ring is a well-documented pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer activities.

In recent years, there has been a growing interest in developing novel therapeutic agents that target central nervous system (CNS) disorders. The piperazine moiety in this compound is particularly noteworthy, as it is frequently found in drugs that modulate neurotransmitter systems. Piperazine derivatives have shown potential in treating conditions such as depression, anxiety, and schizophrenia by interacting with serotonin and dopamine receptors. The combination of the piperazine and benzothiazole components in N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide suggests that it may exhibit multifaceted pharmacological effects.

Current research in the field of medicinal chemistry has emphasized the importance of structure-based drug design. Computational modeling and molecular dynamics simulations have become indispensable tools for predicting the binding affinity and specificity of drug candidates. The structural features of N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide make it an attractive candidate for these studies. By leveraging advanced computational techniques, researchers can gain insights into how this compound interacts with biological targets at the molecular level.

The synthesis of N-[2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the benzothiazole ring necessitates careful consideration of reaction pathways to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled the efficient preparation of complex molecules like this one. Techniques such as transition metal-catalyzed cross-coupling reactions have streamlined the synthesis process, making it more accessible for large-scale production.

Evaluation of the pharmacological properties of N-[2-[4-(1,2-Benzothiazol-3-yloxy)piperazin- 1 -y l ] - 20 x o e t h y l ] - N - m e t h y l p r o p - 22 e n a m i d e has revealed promising results in preclinical studies. In vitro assays have demonstrated its ability to modulate neurotransmitter receptors with high selectivity. These findings suggest that the compound may have therapeutic potential in treating CNS disorders without causing significant side effects. Further investigation into its pharmacokinetic profile is necessary to assess its bioavailability and metabolic stability.

The potential applications of this compound extend beyond CNS disorders. Its structural features also make it a viable candidate for treating other conditions such as inflammation and pain management. The benzothiazole ring has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. Additionally, the piperazine moiety can interact with pain-signaling pathways, providing relief from chronic pain conditions.

As research continues to evolve, new methodologies for drug discovery are being developed to accelerate the identification of novel therapeutic agents. High-throughput screening (HTS) techniques have enabled researchers to rapidly test thousands of compounds for their biological activity. N-[2361801- 99 -0] represents an excellent candidate for HTS due to its unique structural features and potential pharmacological properties.

The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has revolutionized the field by providing powerful tools for predicting drug efficacy and safety. AI algorithms can analyze vast datasets to identify patterns that human researchers might overlook. By leveraging these technologies, scientists can optimize the design of N-[N- [ 22 [ 44 ( 11 , 22 B e n z o t h i a z o l - 33 y l ) p i p e r a z i n -11 y l ] -220 x o e t h y l ] -NN methylprop- 22 enamide] more efficiently than traditional methods alone.

In conclusion, N-[N-[22[44(11 ,22 Benzothiazol -33 y l ) Piperazin -11 y l ] -220 x o e t h y l ] -NN methylprop 22 enamide] (CAS No. 2361801990) is a promising pharmaceutical compound with significant therapeutic potential. Its unique structural features make it an attractive candidate for further research in treating CNS disorders, inflammation ,and pain management .With advances in synthetic methodologies ,computational modeling, and AI-driven drug discovery ,this compound holds great promise for improving human health.

Recommend Articles

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.